Oxazole, 5-methoxy-2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

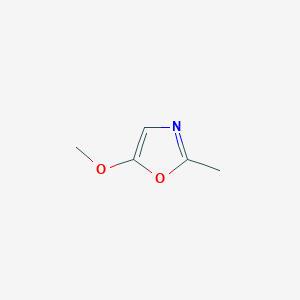

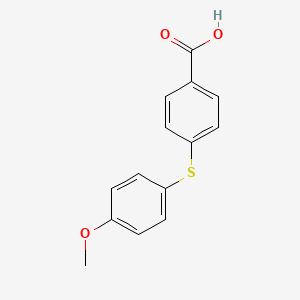

“Oxazole, 5-methoxy-2-methyl-” is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound “5-methoxy-2-methyl-oxazole” has a molecular weight of 157.13 .

Molecular Structure Analysis

The molecular structure of “5-methoxy-2-methyl-oxazole” is characterized by the presence of a five-membered ring containing one oxygen atom and one nitrogen atom . The specific InChI code for this compound is 1S/C6H7NO4/c1-9-4-3-7-5 (11-4)6 (8)10-2/h3H,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving “5-methoxy-2-methyl-oxazole” are not detailed in the retrieved information, oxazole derivatives in general have been noted for their role in various biological activities .Physical And Chemical Properties Analysis

“5-methoxy-2-methyl-oxazole” is an off-white solid with a molecular weight of 157.13 . More specific physical and chemical properties are not available in the retrieved information.Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives: are known for their antimicrobial properties . They have been studied extensively for their ability to combat a range of bacterial and fungal pathogens. The presence of the oxazole ring contributes to the compound’s ability to interfere with the microbial cell wall synthesis or protein synthesis, leading to the inhibition of microbial growth .

Anticancer Properties

Research has indicated that certain oxazole derivatives exhibit anticancer activities . They can act as inhibitors for various cancer cell lines, potentially leading to new therapeutic agents for cancer treatment. The mechanisms of action may include the disruption of cell division, induction of apoptosis, or inhibition of angiogenesis .

Anti-inflammatory Uses

The anti-inflammatory potential of oxazole derivatives makes them candidates for the treatment of chronic inflammatory diseases. They can modulate the inflammatory response by affecting cytokine production or inhibiting enzymes involved in the inflammation process, such as cyclooxygenase (COX) or lipoxygenase (LOX) .

Antidiabetic Effects

Some oxazole compounds have shown promise in the management of diabetes. They may exert their effects by influencing insulin secretion, enhancing insulin sensitivity, or modulating glucose metabolism, which can be beneficial in controlling blood sugar levels .

Antiobesity Applications

The role of oxazole derivatives in weight management and the treatment of obesity has been explored. These compounds can influence lipid metabolism or suppress appetite, contributing to weight loss and improved metabolic health .

Antioxidant Potential

Oxazole derivatives can also serve as antioxidants. They have the ability to neutralize free radicals, thereby protecting cells from oxidative stress, which is implicated in various degenerative diseases and aging processes .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of oxazole derivatives. They may offer protection against neurodegenerative diseases by preventing neuronal damage, reducing neuroinflammation, or modulating neurotransmitter systems .

Amyloid Fibril Inhibition

Oxazole derivatives have been assessed as inhibitors of amyloid fibril formation, which is a key feature in diseases like Alzheimer’s. By preventing or disrupting the formation of these fibrils, oxazole compounds could potentially slow down or halt the progression of such neurodegenerative conditions .

Safety and Hazards

properties

IUPAC Name |

5-methoxy-2-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-6-3-5(7-2)8-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQHZLJNVUGTIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465671 |

Source

|

| Record name | Oxazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazole, 5-methoxy-2-methyl- | |

CAS RN |

53878-74-3 |

Source

|

| Record name | Oxazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)

![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)

![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)

![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)

![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)